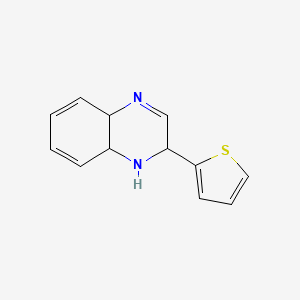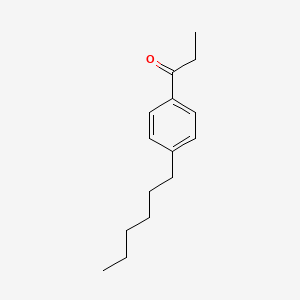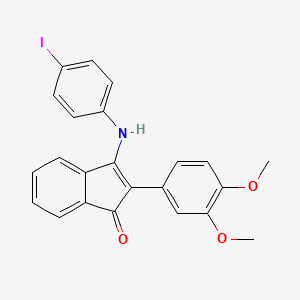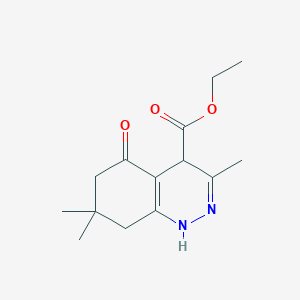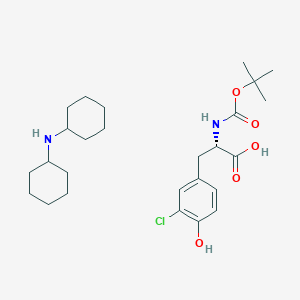
Boc-3-Chloro-L-tyrosine dicyclohexylamine (Boc-L-Tyr(3-Cl)-OH.DCHA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-3-Chloro-L-tyrosine dicyclohexylamine (Boc-L-Tyr(3-Cl)-OH.DCHA) is an organic compound with a wide range of applications in biochemical and physiological research. Boc-L-Tyr(3-Cl)-OH.DCHA is a versatile tool that can be used to study a variety of biological processes. It is a powerful inhibitor of tyrosine kinase and can be used to modulate a variety of cellular pathways. Boc-L-Tyr(3-Cl)-OH.DCHA is also an important building block for the synthesis of other compounds.
科学的研究の応用
Boc-L-Tyr(3-Cl)-OH.DCHA has a wide range of applications in scientific research. It is a powerful inhibitor of tyrosine kinase and can be used to modulate a variety of cellular pathways. It can also be used to study the structure and function of proteins, as well as the mechanisms of signal transduction. Boc-L-Tyr(3-Cl)-OH.DCHA is also an important building block for the synthesis of other compounds.
作用機序
Boc-L-Tyr(3-Cl)-OH.DCHA acts as a tyrosine kinase inhibitor. Tyrosine kinases are enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues on proteins. By inhibiting tyrosine kinase activity, Boc-L-Tyr(3-Cl)-OH.DCHA can modulate a variety of cellular pathways.
Biochemical and Physiological Effects
Boc-L-Tyr(3-Cl)-OH.DCHA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit tyrosine kinase activity, modulate signal transduction pathways, and inhibit protein synthesis. It has also been shown to have anti-inflammatory, anti-angiogenic, and anti-tumorigenic effects.
実験室実験の利点と制限
Boc-L-Tyr(3-Cl)-OH.DCHA has several advantages for use in laboratory experiments. It is a potent tyrosine kinase inhibitor, which makes it an ideal tool for studying signal transduction pathways. It is also relatively easy to synthesize, making it a cost-effective option for research. However, Boc-L-Tyr(3-Cl)-OH.DCHA can be toxic in large doses and should be handled with care.
将来の方向性
The potential applications of Boc-L-Tyr(3-Cl)-OH.DCHA are vast and there are many possible future directions for research. Further studies could focus on the effects of Boc-L-Tyr(3-Cl)-OH.DCHA on other cellular pathways and its potential therapeutic applications. It could also be used to study the structure and function of proteins and to develop new drugs and therapies. Additionally, further research could explore the potential of Boc-L-Tyr(3-Cl)-OH.DCHA as a building block for the synthesis of other compounds.
合成法
The synthesis of Boc-L-Tyr(3-Cl)-OH.DCHA involves a series of chemical reactions. The first step involves the reaction of Boc-L-Tyr(3-Cl)-OH with dicyclohexylcarbodiimide (DCC). This reaction produces an intermediate product, N-Boc-L-Tyr(3-Cl)-OH.DCC. This intermediate product is then reacted with dicyclohexylamine (DCHA) to yield the desired product, Boc-L-Tyr(3-Cl)-OH.DCHA.
特性
IUPAC Name |
(2S)-3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO5.C12H23N/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10H2/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXKGJXRIDLZPK-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)Cl)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Tyr(3-Cl)-OH.DCHA | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

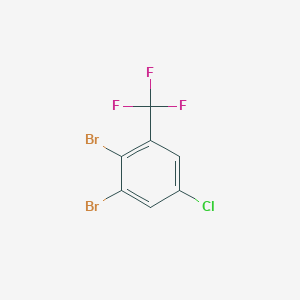

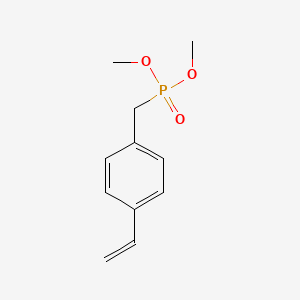
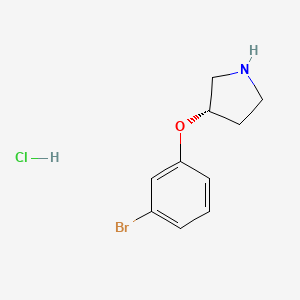
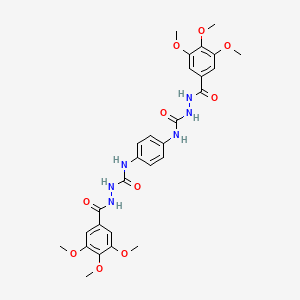

![2,10-Diaza-9-(2,4-dichlorophenyl)-13-chloro-5,5-dimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one](/img/structure/B6339813.png)
![(11bR)-2,6-Di(3,5-diMePh)-8,9,10,11,12,13,14,15-8hydro-4-OH-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% 99%ee](/img/structure/B6339825.png)
